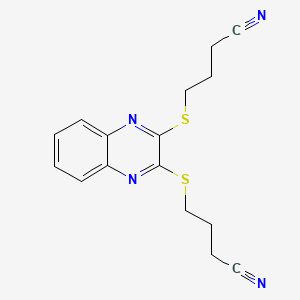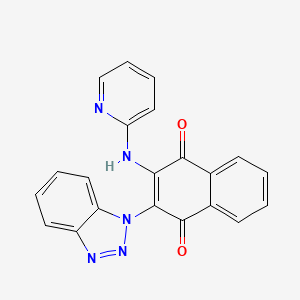
N-(2,4-dichlorobenzyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-ジクロロベンジル)-3-(3-メトキシフェニル)-1,2,4-オキサジアゾール-5-カルボキサミドは、オキサジアゾール類に属する合成有機化合物です。オキサジアゾールは、五員環に酸素原子と窒素原子を2つ含む複素環式化合物です。
製法
合成経路と反応条件
N-(2,4-ジクロロベンジル)-3-(3-メトキシフェニル)-1,2,4-オキサジアゾール-5-カルボキサミドの合成は、通常、以下の手順で行われます。
オキサジアゾール環の形成: これは、ヒドラジドやカルボン酸などの適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。
ジクロロベンジル基の導入: このステップでは、オキサジアゾールの中間体と2,4-ジクロロベンジルクロリドを、トリエチルアミンなどの塩基の存在下で反応させて、目的の生成物を生成します。
メトキシフェニル基の付加: 最後のステップでは、中間体と3-メトキシフェニルイソシアネートを反応させて、カルボキサミド誘導体を生成します。
工業生産方法
この化合物の工業生産には、上記の合成経路を最適化して、より高い収率と純度を実現することが含まれる場合があります。これには、高度な触媒、最適化された反応条件、再結晶やクロマトグラフィーなどの精製技術の使用が含まれる場合があります。
化学反応解析
反応の種類
N-(2,4-ジクロロベンジル)-3-(3-メトキシフェニル)-1,2,4-オキサジアゾール-5-カルボキサミドは、以下の化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、対応する酸化物または他の酸化誘導体を生成することができます。
還元: 還元反応により、アミンやアルコールなどの還元誘導体を生成することができます。
置換: この化合物は求核置換反応または求電子置換反応を起こし、さまざまな置換誘導体を生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤を使用することができます。
置換: ハロゲン (例: 塩素、臭素) や求核剤 (例: アミン、チオール) などの試薬を適切な条件下で使用することができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用した特定の試薬と条件によって異なります。たとえば、酸化により酸化物が生成される場合があり、還元によりアミンまたはアルコールが生成される場合があります。置換反応により、さまざまな官能基を持つさまざまな置換誘導体を生成することができます。
科学研究での応用
N-(2,4-ジクロロベンジル)-3-(3-メトキシフェニル)-1,2,4-オキサジアゾール-5-カルボキサミドは、以下の科学研究での応用があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、そしてさまざまな化学反応における試薬として使用することができます。
生物学: この化合物は、生物学的プロセスや経路の研究での応用を伴う、生物活性分子の可能性を秘めています。
医学: 研究では、特に新規薬剤や治療法の開発における治療薬としての可能性を探求することができます。
産業: この化合物は、特定の特性を持つポリマーやコーティングなどの新素材の開発に使用することができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the dichlorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 2,4-dichlorobenzyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Methoxyphenyl group attachment: The final step involves the reaction of the intermediate with 3-methoxyphenyl isocyanate to form the carboxamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2,4-dichlorobenzyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学的研究の応用
N-(2,4-dichlorobenzyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in the study of biological processes and pathways.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs or treatments.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
作用機序
N-(2,4-ジクロロベンジル)-3-(3-メトキシフェニル)-1,2,4-オキサジアゾール-5-カルボキサミドの作用機序は、特定の分子標的や経路との相互作用を含みます。正確な機序は、応用によって異なる可能性がありますが、一般的には、標的タンパク質または酵素に結合して、その活性を調節することを伴います。これは、酵素活性の阻害や細胞シグナル伝達経路の変更など、さまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
N-(2,4-ジクロロベンジル)-3-(4-メトキシフェニル)-1,2,4-オキサジアゾール-5-カルボキサミド: メトキシ基の位置が異なる類似の構造。
N-(2,4-ジクロロベンジル)-3-(3-メチルフェニル)-1,2,4-オキサジアゾール-5-カルボキサミド: メトキシ基の代わりにメチル基を持つ類似の構造。
N-(2,4-ジクロロベンジル)-3-(3-ヒドロキシフェニル)-1,2,4-オキサジアゾール-5-カルボキサミド: メトキシ基の代わりにヒドロキシ基を持つ類似の構造。
独自性
N-(2,4-ジクロロベンジル)-3-(3-メトキシフェニル)-1,2,4-オキサジアゾール-5-カルボキサミドは、ジクロロベンジル基とメトキシフェニル基の特定の組み合わせにより、独特の化学的および生物学的特性を持っています。この独自性は、さまざまな応用で活用することができ、研究開発に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide: Similar structure with a different position of the methoxy group.
N-(2,4-dichlorobenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide: Similar structure with a methyl group instead of a methoxy group.
N-(2,4-dichlorobenzyl)-3-(3-hydroxyphenyl)-1,2,4-oxadiazole-5-carboxamide: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
N-(2,4-dichlorobenzyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the specific combination of the dichlorobenzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
特性
分子式 |
C17H13Cl2N3O3 |
|---|---|
分子量 |
378.2 g/mol |
IUPAC名 |
N-[(2,4-dichlorophenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H13Cl2N3O3/c1-24-13-4-2-3-10(7-13)15-21-17(25-22-15)16(23)20-9-11-5-6-12(18)8-14(11)19/h2-8H,9H2,1H3,(H,20,23) |
InChIキー |
MKYMPGRUDOJTMT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-hydroxyethyl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B11072148.png)
![3-{[2-(2-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B11072150.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11072154.png)

![N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3-methylbenzamide](/img/structure/B11072173.png)
![4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B11072179.png)
![1-(4-methoxy-2-nitrophenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine](/img/structure/B11072182.png)
![[3-(4-methoxyphenyl)-4-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]ethenyl}-1H-pyrazol-1-yl]acetic acid](/img/structure/B11072183.png)
![N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11072186.png)
![1-({4-Methyl-1-[(1R,2R,5S)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-YL]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-YL}methyl)-4-phenyl-2-pyrrolidinone](/img/structure/B11072189.png)

![2,4-difluoro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B11072213.png)
![6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B11072217.png)
![Methyl 4-cyano-3-hydroxypyrido[1,2-a]benzimidazole-2-carboxylate](/img/structure/B11072218.png)
